molecular formula C8H3ClF3NO B1356661 4-Chloro-3-(trifluoromethoxy)benzonitrile CAS No. 886501-50-4

4-Chloro-3-(trifluoromethoxy)benzonitrile

Cat. No.: B1356661
CAS No.: 886501-50-4
M. Wt: 221.56 g/mol
InChI Key: ODWSOYAYOGSZIG-UHFFFAOYSA-N
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Description

“4-Chloro-3-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 886501-50-4 . It has a molecular weight of 221.57 . The IUPAC name for this compound is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored at 2-8°C .

Scientific Research Applications

1. Application in High Voltage Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile (4-TB) has been identified as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode in high voltage lithium-ion batteries. Research shows that 4-TB significantly improves the cyclic stability of these batteries. This additive helps to form a low-impedance protective film on the cathode, enhancing its performance and efficiency (Huang et al., 2014).

2. Molecular Packing Properties in Solution

Studies on benzonitrile oxides, including chloro and fluoro derivatives, have revealed their ability to form various dimers in solution. This research has implications for understanding the solid-state chemistry of these compounds, which is crucial for developing materials with specific molecular properties (Ojala et al., 2017).

3. Role as Proton Donors in Electrochemical Studies

Chloro and hydroxy derivatives of benzonitrile have been recognized as effective proton donors in electrochemical studies in aprotic solutions. This finding is particularly relevant for the protonation of species in various electrochemical reactions (Sokolová et al., 2012).

4. Applications in Heterogeneous and Homogeneous Catalytic Reduction

Research involving Co(III) corroles in the reduction of dioxygen has shown the potential application of benzonitrile derivatives in both heterogeneous and homogeneous catalytic systems. This has implications for the development of efficient catalysts in various chemical processes (Kadish et al., 2008).

5. Synthesis of Fluorine-Containing Compounds

Studies have demonstrated the successful synthesis of fluorine-containing compounds, including those with benzonitrile and acetonitrile oxides. These findings are crucial for advancing the field of fluorine chemistry, which has wide-ranging applications in pharmaceuticals and materials science (Kovtonyuk et al., 2012).

6. The Trifluoromethoxy Group as an Electron-Withdrawing Substituent

Research on the trifluoromethoxy group, a component of 4-Chloro-3-(trifluoromethoxy)benzonitrile, highlights its role as a potent electron-withdrawing substituent. This property is significant for understanding and manipulating the reactivity and stability of organic compounds (Castagnetti & Schlosser, 2002).

Safety and Hazards

The safety information for “4-Chloro-3-(trifluoromethoxy)benzonitrile” indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nickel-catalyzed arylcyanation reactions, which are crucial for the synthesis of complex organic molecules . Additionally, it has been used in proteomics research to study protein interactions and functions . The nature of these interactions often involves the formation of covalent bonds with target biomolecules, leading to changes in their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling proteins, leading to alterations in downstream signaling cascades . These changes can impact gene expression, resulting in the upregulation or downregulation of specific genes. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific target and the nature of the binding. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at 2-8°C . Prolonged exposure to ambient temperatures can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies in in vitro and in vivo settings have also indicated that the compound can have lasting effects on cellular processes, depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing the overall metabolic flux and metabolite levels within the cell . The compound’s role in these pathways is crucial for understanding its impact on cellular metabolism and energy production. By modulating the activity of key enzymes, this compound can alter the balance of metabolic intermediates, leading to changes in cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments. Understanding the transport mechanisms is vital for elucidating the compound’s overall effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its interaction with target biomolecules and the subsequent biochemical effects. By studying the subcellular distribution of this compound, researchers can gain insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWSOYAYOGSZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590658
Record name 4-Chloro-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-50-4
Record name 4-Chloro-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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